molecular formula C23H40OSi B14559213 [2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yl](tripropyl)silane CAS No. 62262-93-5

[2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yl](tripropyl)silane

Cat. No.: B14559213
CAS No.: 62262-93-5
M. Wt: 360.6 g/mol
InChI Key: OXTPDNDUNMMMFQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group, a methylhexenyl group, and a tripropylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with 2-methylhex-3-en-3-one, followed by the addition of tripropylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the double bond in the hexenyl group, converting it to a saturated alkyl chain.

    Substitution: The silicon atom in the tripropylsilane moiety can participate in substitution reactions, where one or more propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents, such as chlorine or bromine, can facilitate substitution reactions at the silicon atom.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated alkyl chains.

    Substitution: Halogenated silanes.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.

Biology: In biological research, the compound can be used to study the interactions of organosilicon compounds with biological systems. It may also serve as a model compound for investigating the biocompatibility of silicon-based materials.

Medicine: Potential applications in medicine include the development of silicon-based drug delivery systems. The compound’s structural features can be exploited to design molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the silicon atom can form bonds with oxygen or nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane

Comparison:

  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane has longer alkyl chains compared to its trimethyl and triethyl counterparts, which can influence its solubility and reactivity.
  • The triphenylsilane derivative has bulkier substituents, affecting its steric properties and potentially its interactions with other molecules.
  • The unique combination of the methoxyphenyl group and the tripropylsilane moiety in 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane) provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

62262-93-5

Molecular Formula

C23H40OSi

Molecular Weight

360.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]-tripropylsilane

InChI

InChI=1S/C23H40OSi/c1-8-12-22(25(17-9-2,18-10-3)19-11-4)23(5,6)20-13-15-21(24-7)16-14-20/h12-16H,8-11,17-19H2,1-7H3

InChI Key

OXTPDNDUNMMMFQ-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)C(=CCC)C(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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